molecular formula C8H6ClN5 B12937643 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

Cat. No.: B12937643
M. Wt: 207.62 g/mol
InChI Key: DEAIBVWFZNEOAH-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a chemical compound with the molecular formula C8H6ClN5 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic heterocycle known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as bromohydrazone and transition metals, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic protocols to ensure high yield and purity. Multistep synthesis and transition metal-mediated reactions are commonly used in large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClN5

Molecular Weight

207.62 g/mol

IUPAC Name

2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

InChI

InChI=1S/C8H6ClN5/c9-8-7-2-1-6(5(11)3-10)14(7)13-4-12-8/h1-2,4-5H,11H2

InChI Key

DEAIBVWFZNEOAH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C(C#N)N)Cl

Origin of Product

United States

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